4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate

Description

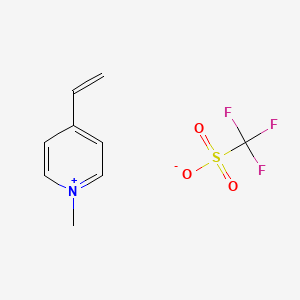

4-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate is an ionic liquid (IL) composed of a pyridinium-based cation and a trifluoromethanesulfonate (TfO⁻) anion. The cation features a methyl group at the 1-position and an ethenyl (vinyl) substituent at the 4-position of the pyridine ring. This structural design imparts unique physicochemical properties, such as moderate polarity, thermal stability, and solubility in organic and aqueous media. The TfO⁻ anion is known for its strong electron-withdrawing character and low nucleophilicity, making such ILs useful in catalysis, polymer chemistry, and materials science .

Properties

IUPAC Name |

4-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.CHF3O3S/c1-3-8-4-6-9(2)7-5-8;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNLXNXDMUZRCG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate typically involves the reaction of 4-vinylpyridine with methyl iodide to form 1-methyl-4-vinylpyridinium iodide. This intermediate is then treated with silver trifluoromethanesulfonate to yield the desired product . The reaction conditions generally include:

Temperature: Room temperature

Solvent: Acetonitrile or other polar solvents

Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.

Substitution: The ethenyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate has several scientific research applications:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.

Material Synthesis: It is used in the synthesis of advanced materials, including ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The pyridinium ion can participate in electron transfer processes, while the ethenyl group can undergo addition or substitution reactions. The trifluoromethanesulfonate counterion stabilizes the compound and enhances its solubility in polar solvents.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related trifluoromethanesulfonate salts:

Thermal and Physical Properties

- Thermal Stability : Pyridinium-based ILs generally exhibit lower thermal stability compared to pyrrolidinium analogs. For example, N-butyl-N-methylpyrrolidinium TfO⁻ decomposes above 300°C, whereas 4-ethenyl-1-methylpyridin-1-ium TfO⁻ likely degrades near 200°C due to the reactive ethenyl group .

- Solubility: The ethenyl substituent enhances solubility in non-polar solvents (e.g., toluene), distinguishing it from phenylimidazolium TfO⁻, which is water-soluble .

- Viscosity : Pyrrolidinium TfO⁻ ILs have lower viscosity (~50 cP at 25°C) compared to pyridinium analogs, making them preferable for electrochemical applications .

Research Findings and Case Studies

- Thermal Behavior : Binary mixtures of piperidinium TfO⁻ ILs showed predictable molar heat capacities, implying that pyridinium TfO⁻ mixtures could be modeled similarly .

- Organic Synthesis : Imidazolium TfO⁻ salts are effective in nucleophilic substitutions, highlighting the versatility of TfO⁻ anions in diverse reaction environments .

Biological Activity

Overview

4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate (CAS No. 45708-68-7), commonly referred to as Ethyl Viologen Triflate, is a heterocyclic organic compound with the molecular formula and a molecular weight of 269.24 g/mol. This compound features a positively charged pyridinium ion linked to an ethenyl group, stabilized by the trifluoromethanesulfonate counterion. Its unique structure imparts distinctive properties that make it valuable in various chemical and biological applications, particularly in drug discovery and electrochemical studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of 1-methyl-4-vinylpyridinium iodide : This is achieved by reacting 4-vinylpyridine with methyl iodide.

- Conversion to the triflate : The intermediate is treated with silver trifluoromethanesulfonate to yield the final product.

Conditions :

- Temperature : Room temperature

- Solvent : Acetonitrile or other polar solvents

- Reaction Time : Several hours to overnight

The biological activity of this compound primarily arises from its redox-active properties, allowing it to act as an electron transfer agent. This capability is significant in electrochemical studies and interactions with biological molecules, potentially influencing cellular processes.

Redox Properties

This compound has been investigated for its role in electron transfer processes, which are crucial in various biochemical reactions. The compound's ability to facilitate electron transfer makes it a candidate for applications in drug discovery and therapeutic development.

Cytotoxicity and Anti-inflammatory Effects

Recent studies have explored the cytotoxic effects and anti-inflammatory potential of related pyridinium salts. For instance, Mito-CORMs containing a similar pyridinium triflate moiety demonstrated non-cytotoxic behavior up to concentrations of 500 μM in human umbilical vein endothelial cells (HUVECs). In contrast, certain analogs exhibited significant toxicity at lower concentrations (above 50 μM) while also down-regulating pro-inflammatory markers such as VCAM-1, ICAM-1, and CXCL1 in TNFα-stimulated cells .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methoxy-1-methylpyridin-1-ium; trifluoromethanesulfonate | C9H10F3NO3S | Contains a methoxy group enhancing solubility |

| 1-Methylpyridin-1-ium; trifluoromethanesulfonate | C7H8F3NO3S | Lacks the ethenyl group but shares similar reactivity |

| 1-Butyl-1-methylpyrrolidinium; trifluoromethanesulfonate | C8H12F3NO3S | An ionic liquid variant used in energy applications |

The trifluoromethanesulfonate counterion provides unique properties such as enhanced solubility and stability compared to its analogs.

Case Studies

Research into the interactions of this compound with biological systems is ongoing. Studies have highlighted its potential effects on biomolecules and cellular processes, particularly focusing on its redox-active nature. For example, investigations into its use as a mitochondrial-targeting agent have shown promising results in modulating inflammation and cellular metabolism .

Applications

The compound's unique structure allows it to serve multiple functions:

- Catalysis : Used as a catalyst in organic reactions including polymerization.

- Drug Discovery : Its scaffold aids in developing new pharmaceuticals.

- Material Synthesis : Useful in creating advanced materials like ionic liquids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via alkylation of pyridine derivatives using methylating agents, followed by counterion exchange with trifluoromethanesulfonic acid. Key parameters include solvent polarity (e.g., acetonitrile or dichloromethane), temperature (60–80°C), and stoichiometric control to minimize byproducts like over-alkylated species. Post-synthesis purification often involves recrystallization from ethanol/water mixtures .

- Experimental Design : Use inert atmospheres (N₂/Ar) to prevent oxidation of the ethenyl group. Monitor reaction progress via TLC or HPLC, and confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Characterization Techniques :

- X-ray crystallography resolves the planar geometry of the pyridinium ring and the orientation of the ethenyl group, with typical bond lengths of 1.34–1.38 Å for C=C bonds .

- Vibrational spectroscopy (FTIR) identifies key functional groups: ~1640 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (CF₃ bending), and ~1030 cm⁻¹ (SO₃ symmetric stretch) .

- NMR analysis : F NMR confirms the triflate counterion (δ = -78 to -80 ppm) .

Advanced Research Questions

Q. How do counterion effects (e.g., triflate vs. 4-nitrobenzenesulfonate) influence the compound’s reactivity in catalytic applications?

- Methodology : Compare ionic mobility and solubility using conductivity measurements in polar aprotic solvents (e.g., DMF). Triflate’s weak coordination enhances catalytic activity in palladium-mediated cross-coupling reactions, while bulkier counterions like 4-nitrobenzenesulfonate may sterically hinder active sites. Electrochemical studies (cyclic voltammetry) reveal shifts in redox potentials due to counterion interactions .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

- Data Analysis : Perform systematic solubility tests using the van’t Hoff equation to correlate temperature-dependent solubility with solvent polarity (e.g., water > DMSO > THF). Discrepancies often arise from hydration effects in protic solvents or incomplete dissociation in low-polarity media. Use molecular dynamics simulations to model solvent-solute interactions .

Q. How can computational chemistry predict the compound’s stability under varying pH conditions?

- Approach : Employ density functional theory (DFT) to calculate protonation states and bond dissociation energies. For example, the ethenyl group’s susceptibility to electrophilic attack increases at pH < 3, while the triflate counterion remains stable up to pH 10. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What experimental designs mitigate decomposition during long-term storage?

- Best Practices : Store under anhydrous conditions (desiccated, < -20°C) in amber glass to prevent photodegradation. Add stabilizers like BHT (0.01% w/w) to inhibit radical-mediated decomposition of the ethenyl group. Monitor purity quarterly via LC-MS .

Methodological Resources

- Synthetic Protocols : Refer to Advanced Organic Chemistry (Carey & Sundberg) for alkylation and counterion exchange strategies .

- Crystallography : Use Acta Crystallographica Section E for structural benchmarking .

- Data Interpretation : Apply statistical tools from Experimental Design: A Chemometric Approach (Deming) to analyze reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.